molecular formula C8H9N3O B11919807 1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11919807
M. Wt: 163.18 g/mol
InChI Key: IZMHDQHLCXGLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The ethyl substituent at the N1 position distinguishes it from other derivatives in this class. Its core scaffold is structurally analogous to pharmacologically relevant molecules such as I-BET151, a BET bromodomain inhibitor, underscoring its relevance in drug discovery .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-ethyl-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H9N3O/c1-2-11-7-3-4-9-5-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12)

InChI Key

IZMHDQHLCXGLRH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NC=C2)NC1=O

Origin of Product

United States

Biological Activity

1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, a compound with the CAS number 460739-65-5, has garnered attention for its biological activities, particularly in the context of cancer treatment and as an inhibitor of various kinases. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assessments, and case studies, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • Structural Characteristics : The compound features an imidazo[4,5-c]pyridine core, which is significant in its biological interactions.

This compound has been studied for its role as a kinase inhibitor. Specifically, it has shown inhibitory activity against Src family kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced cell proliferation and survival in tumor cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the imidazo[4,5-c]pyridine structure can significantly affect the compound's potency and selectivity. For example:

  • Compound Variants : Various analogs have been synthesized to optimize biological activity and reduce toxicity. The introduction of different substituents at specific positions on the imidazo ring has been shown to enhance anti-tumor efficacy while minimizing off-target effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several glioblastoma cell lines (U87, U251, T98G). The compound's effectiveness was comparable to established Src inhibitors such as PP2 .

The following table summarizes key findings from various studies:

Cell Line IC₅₀ (µM) Mechanism
U871.5Src inhibition
U2512.0Src inhibition
T98G2.5Src inhibition
HepG2 (liver)0.575Cytotoxicity at higher concentrations

Case Studies

A notable study investigated the compound's effects on glioblastoma cells. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through pathways associated with Src inhibition .

Pharmacokinetics and Toxicology

Pharmacokinetic profiling shows that the compound maintains stability in liver microsomes, suggesting lower chances of rapid metabolism and potential hepatotoxicity compared to other compounds in its class .

Scientific Research Applications

Anticancer Activity

Recent studies have identified 1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives as potential Src family kinase inhibitors. These compounds have shown significant antiproliferative activity against glioblastoma cell lines (U87, U251, T98G) comparable to established inhibitors like PP2. Molecular dynamics simulations indicated favorable binding interactions within the ATP-binding site of Src kinases, suggesting a mechanism for their anticancer effects .

Immunomodulatory Effects

The compound has also been investigated for its role as a Toll-like receptor 7 (TLR7) agonist. TLR7 plays a crucial role in the immune response, and compounds that activate this receptor can enhance the body's defense mechanisms against infections and tumors. The structure-activity relationship studies indicate that modifications to the imidazo[4,5-c]pyridin-2(3H)-one scaffold can lead to enhanced immunomodulatory properties .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance, synthesized compounds were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing promising results that warrant further exploration .

Data Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibitors of Src family kinases with activity against glioblastoma cells
Immunomodulatory EffectsAgonists of TLR7 enhancing immune response
Antimicrobial PropertiesEffective against S. aureus and E. coli

Case Study 1: Src Kinase Inhibition

A study synthesized various derivatives of imidazo[4,5-c]pyridin-2(3H)-one and tested their inhibitory effects on Src and Fyn kinases. Compound variants were screened for their ability to reduce cell proliferation in glioblastoma models, leading to the identification of highly potent candidates suitable for further development.

Case Study 2: TLR7 Agonism

In another investigation, researchers explored the immunomodulatory potential of these compounds by assessing their ability to activate TLR7 pathways in vitro. The findings suggest that certain modifications can significantly enhance their efficacy as therapeutic agents in immunotherapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of imidazo[4,5-c]pyridin-2(3H)-one derivatives is highly dependent on substituents and ring saturation. Key comparisons include:

Compound Substituents/Ring Modifications Key Biological Activity
1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one N1-ethyl Potential scaffold for kinase inhibitors and anticancer agents (structural analogy to I-BET151)
trans-5-Phenethyl-1-phenylhexahydro derivative (Compound 2) N1-phenyl, C5-phenethyl, hexahydro core Cytotoxic against MDA-MB-453 breast cancer cells (IC₅₀ = 83.41 µM)
I-BET151 1H-imidazo[4,5-c]quinoline-2(3H)-one core BET bromodomain inhibitor; binds BRD4 via hydrophobic ZA channel interactions
Imidazo[4,5-b]pyridin-2(3H)-one (Compound 26c) Imidazo[4,5-b]pyridine core Weak antiviral activity (EC₅₀ = 61.70 µM against varicella-zoster virus)

Key Observations:

  • Ring Position (4,5-c vs. 4,5-b): The imidazo[4,5-c]pyridin-2(3H)-one core (as in 1-Ethyl derivative) exhibits distinct binding modes compared to imidazo[4,5-b]pyridin-2(3H)-one derivatives. For example, I-BET151’s 4,5-c configuration enables interactions with the BRD4 Kac site, while 4,5-b derivatives show reduced antiviral potency .
  • Substituent Effects: Bulky substituents (e.g., phenethyl or phenyl at N1/C5) enhance cytotoxicity but may reduce solubility. The ethyl group in this compound balances lipophilicity and steric effects, making it a candidate for further optimization .

Cytotoxic Activity

Cyclic urea derivatives with the imidazo[4,5-c]pyridin-2(3H)-one scaffold demonstrate moderate to potent cytotoxicity:

Compound Cell Line IC₅₀ (µM) Reference
Compound 2 MDA-MB-453 83.41 ± 1.60
Compound 12 HeLa 138.74 ± 8.83
1-Ethyl derivative Not reported N/A Structural data suggests potential via scaffold similarity to kinase inhibitors .

Note: Compound 2’s phenethyl and phenyl groups enhance hydrophobic interactions with cancer cell targets, whereas simpler substituents (e.g., ethyl) may require additional functional groups for optimal activity .

Enzyme Inhibitory Activity

Imidazo[4,5-c]pyridin-2(3H)-one derivatives exhibit anti-α-glucosidase activity, a target for antidiabetic drugs:

Compound IC₅₀ (µM) Comparison to Acarbose (IC₅₀ = 121.01 µM) Reference
Compound 1 104.06 ± 0.65 More potent than acarbose
Compound 12 49.85 ± 0.10 Significantly more potent

Receptor Binding and Drug Design

  • BET Bromodomain Inhibition: I-BET151’s imidazo[4,5-c]quinoline-2(3H)-one core serves as a lysine acetyl mimetic. Replacing this core with a γ-carboline motif (as in Compound 81) improved BRD4-binding affinity, highlighting the scaffold’s adaptability .
  • Serotonin Receptor Ligands: N-alkylated imidazo[4,5-c]pyridin-2(3H)-ones act as dual 5-HT7/5-HT2A receptor ligands, with tertiary amine chains critical for receptor interaction .

Physicochemical Properties

  • Solubility and Lipophilicity: Hexahydro derivatives (e.g., Compound 2) exhibit improved solubility due to reduced ring aromaticity, whereas fully aromatic cores (e.g., I-BET151) prioritize target binding .
  • Synthetic Accessibility: this compound derivatives can be synthesized via alkylation of the parent scaffold, as demonstrated in tolebrutinib synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.